![molecular formula C23H22N4S B2797032 4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine CAS No. 663218-78-8](/img/structure/B2797032.png)

4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

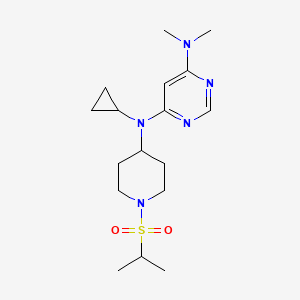

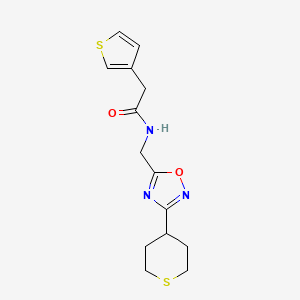

The compound “4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . The nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . The pyrimidine ring is an integral part of DNA and RNA and imparts diverse pharmacological properties .Chemical Reactions Analysis

Pyrimidines and their derivatives have been described with a wide range of biological potential. The extensive use of antibiotics has led to the appearance of multidrug-resistant microbial pathogens which necessitated the search for new chemical entities for treatment of microbial infections . A structure–activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined by various spectroscopic techniques such as ATR-FTIR, NMR, and HRMS . For example, the ATR-FTIR spectrum can provide information about the functional groups present in the compound .Aplicaciones Científicas De Investigación

Anticancer Activity and Drug Development

The compound 4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine and its derivatives have been explored for their potential anticancer activities. Studies have focused on synthesizing and evaluating various analogs to optimize their potency against different cancer cell lines. For instance, a series of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives showed significant antitumor activities against human alveolar adenocarcinoma and lung cancer cell lines, with some compounds being notably more active than established drugs like gefitinib (Guo et al., 2012).

Enzyme Inhibition for Alzheimer's Disease

Another area of research involves the investigation of this compound's derivatives as enzyme inhibitors, particularly targeting conditions like Alzheimer's disease (AD). By designing and synthesizing derivatives that can inhibit cholinesterase enzymes and prevent amyloid-β (Aβ) aggregation, researchers aim to address multiple pathological pathways involved in AD. For example, studies on 2,4-disubstituted pyrimidine derivatives have identified compounds with dual activity as cholinesterase inhibitors and Aβ-aggregation inhibitors, highlighting their potential as multifunctional agents for AD treatment (Mohamed et al., 2011).

Analgesic Properties

Compounds related to this compound have also been studied for their potential analgesic properties. Research in this area focuses on structural characterization and understanding how modifications to the compound's structure can influence its effectiveness as an analgesic. Such studies contribute to the development of new pain management options, offering insights into the molecular features that enhance analgesic action (Karczmarzyk & Malinka, 2008).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of derivatives of this compound have been explored, with some compounds showing activity against various microorganisms. This line of research holds promise for the development of new antimicrobial agents, particularly in addressing drug-resistant strains of bacteria and fungi. The synthesis and evaluation of these compounds' antibacterial and antifungal activities contribute to the expanding arsenal of antimicrobial agents (Atta et al., 2011).

Mecanismo De Acción

Target of Action

The compound “4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine” primarily targets Cyclin-Dependent Kinase 2 (CDK2) and other kinases . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with its targets by inhibiting their activity. Specifically, it binds to the kinase domain of CDK2, thereby preventing its normal function . This interaction results in the inhibition of CDK2, which can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells . Additionally, this compound may also affect other pathways due to its potential multi-kinase inhibition .

Pharmacokinetics

The presence of the methylpiperazinyl and pyrimidine groups in its structure may influence its solubility, absorption, and distribution .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation. By inhibiting CDK2, the compound can induce cell cycle arrest, leading to a decrease in the proliferation of cancer cells . Furthermore, it may induce apoptosis, contributing to the death of cancer cells .

Safety and Hazards

Direcciones Futuras

The future directions in the research of pyrimidine derivatives involve the development of more potent and effective targeted kinase inhibitors (TKIs). A series of new compounds, specifically halogenated ‘ ( E )-4- ( (7 H -pyrrolo [2,3- d ]pyrimidin-4-yl)amino)- N ’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields . These findings highlight the potential of these compounds as promising candidates for further development as multi-targeted kinase inhibitors with enhanced potency .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine are largely determined by its interactions with various biomolecules. It has been found to interact with a variety of enzymes and proteins . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are complex and multifaceted .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

4-(4-methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4S/c1-26-12-14-27(15-13-26)22-19-16-20(17-8-4-2-5-9-17)28-23(19)25-21(24-22)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAGEBGBNJCNAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2796949.png)

![N-(furan-2-ylmethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2796960.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2796961.png)

![3-(2-Chlorophenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2796962.png)

![6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B2796964.png)

![N-(4-fluorophenyl)-2-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2796966.png)

![4-{5-[(Pyrrolidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2796968.png)

![N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2796972.png)